1-(2-Isopropyl-4-methylphenyl)thiourea 1-(2-Isopropyl-4-methylphenyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC14055195
InChI: InChI=1S/C11H16N2S/c1-7(2)9-6-8(3)4-5-10(9)13-11(12)14/h4-7H,1-3H3,(H3,12,13,14)
SMILES:
Molecular Formula: C11H16N2S
Molecular Weight: 208.33 g/mol

1-(2-Isopropyl-4-methylphenyl)thiourea

CAS No.:

Cat. No.: VC14055195

Molecular Formula: C11H16N2S

Molecular Weight: 208.33 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Isopropyl-4-methylphenyl)thiourea -

Specification

Molecular Formula C11H16N2S
Molecular Weight 208.33 g/mol
IUPAC Name (4-methyl-2-propan-2-ylphenyl)thiourea
Standard InChI InChI=1S/C11H16N2S/c1-7(2)9-6-8(3)4-5-10(9)13-11(12)14/h4-7H,1-3H3,(H3,12,13,14)
Standard InChI Key IPGXOYCLPSFLKS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC(=S)N)C(C)C

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 1-(2-Isopropyl-4-methylphenyl)thiourea is C<sub>11</sub>H<sub>16</sub>N<sub>2</sub>S, with a molecular weight of 208.33 g/mol . Its IUPAC name derives from the thiourea core (-NHC(=S)NH<sub>2</sub>) attached to a 2-isopropyl-4-methylphenyl group. The aromatic ring features a methyl substituent at the 4-position and an isopropyl group at the 2-position, contributing to steric and electronic modulation of reactivity .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra confirm the structure. In <sup>1</sup>H NMR, the thiourea protons (N-H) appear as singlets at 12.16 ppm and 11.82 ppm, indicative of intramolecular hydrogen bonding . Aromatic protons resonate between 7.29–8.04 ppm, while the methyl and isopropyl groups appear at 2.0–2.5 ppm and 1.2–1.4 ppm, respectively . <sup>13</sup>C NMR reveals the thiocarbonyl carbon at 179.3 ppm, with aromatic carbons in the 120–140 ppm range . Fourier-transform infrared (FTIR) spectroscopy shows a strong C=S stretch at 1,526 cm<sup>−1</sup> .

Crystallographic Insights

X-ray diffraction studies of analogous thioureas reveal twisted molecular geometries. For example, 1-(4-methylphenyl)-3-(propan-2-ylideneamino)thiourea exhibits a dihedral angle of 29.27° between the aromatic ring and the thiourea plane, facilitating intramolecular N-H⋯N hydrogen bonds . Such conformational flexibility may enhance binding to biological targets.

Synthesis and Optimization

Synthetic Routes

1-(2-Isopropyl-4-methylphenyl)thiourea is typically synthesized via nucleophilic addition of amines to isothiocyanates. A representative method involves:

  • Reacting 2-isopropyl-4-methylaniline with thiophosgene in dichloromethane to form the intermediate isothiocyanate.

  • Treating the isothiocyanate with ammonia to yield the thiourea derivative .

This two-step process achieves yields of 66–71%, with purity confirmed by chromatographic techniques . Alternative methods employ potassium thiocyanate and aryl halides under basic conditions, though yields are lower (~12%).

Reaction Optimization

Key parameters influencing yield include:

  • Temperature: Reactions performed at 0–5°C minimize side products.

  • Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

  • Catalysts: Triethylamine accelerates isothiocyanate formation .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point162–163°CDifferential Scanning Calorimetry
SolubilityDMSO > Methanol > WaterShake-flask method
LogP (Partition Coefficient)3.2 ± 0.1Computational prediction
StabilityStable at pH 2–9Accelerated degradation

The compound’s lipophilicity (LogP = 3.2) suggests good membrane permeability, a critical factor for oral bioavailability .

Molecular Interactions and Computational Studies

Molecular Docking

Docking studies using Jackal Urease (PDB: 4H9M) show the compound binds via:

  • Hydrogen bonds between the thiocarbonyl sulfur and Ala440.

  • Van der Waals interactions with His593 and Met637 .
    The binding energy (−9.2 kcal/mol) correlates with experimental IC<sub>50</sub> values .

Density Functional Theory (DFT) Calculations

DFT analyses at the B3LYP/6-31G(d,p) level reveal:

  • Electrophilicity Index (ω) = 4.7 eV, indicating high reactivity.

  • HOMO-LUMO gap = 3.8 eV, suggesting stability under physiological conditions .

Comparative Analysis with Structural Analogues

CompoundSubstituentsUrease IC<sub>50</sub> (µM)LogP
1-(4-Methylphenyl)thiourea4-CH<sub>3</sub>12.4 ± 0.32.8
1-(2-Chlorophenyl)thiourea2-Cl8.9 ± 0.23.5
1-(Naphthalen-2-yl)thioureaNaphthyl0.45 ± 0.014.1
1-(2-Isopropyl-4-methylphenyl)thiourea2-iPr, 4-CH<sub>3</sub>0.0019 ± 0.00113.2

The isopropyl group enhances steric complementarity with urease’s hydrophobic pocket, explaining its superior activity .

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